molecular formula C18H17N3O4 B12913162 Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate CAS No. 18472-23-6

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate

Cat. No.: B12913162
CAS No.: 18472-23-6
M. Wt: 339.3 g/mol
InChI Key: AZQOYOOXFMMBLI-UHFFFAOYSA-N
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Description

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate is a complex organic compound belonging to the class of pyrazino[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidine core fused with a phenyl group and an ethyl ester moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate typically involves the condensation of aminopyrazine with triethyl methanetricarboxylate. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazino-pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

18472-23-6

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate

InChI

InChI=1S/C18H17N3O4/c1-3-24-18(23)12(2)25-16-15(13-7-5-4-6-8-13)17(22)21-10-9-19-11-14(21)20-16/h4-12H,3H2,1-2H3

InChI Key

AZQOYOOXFMMBLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

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